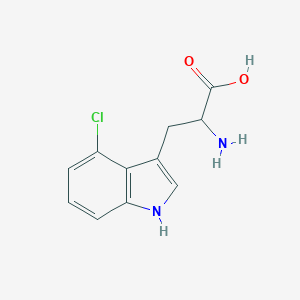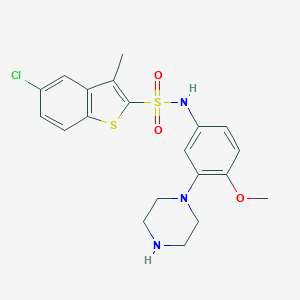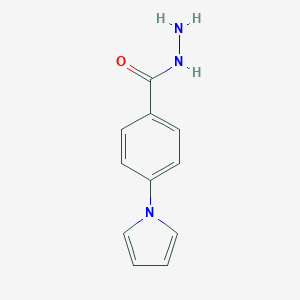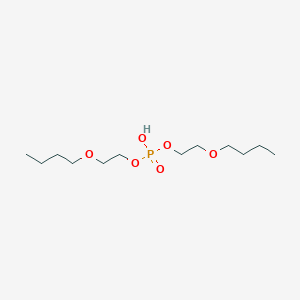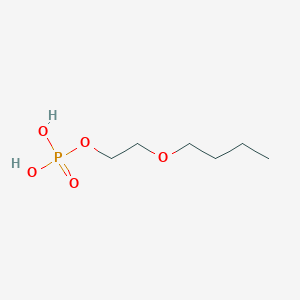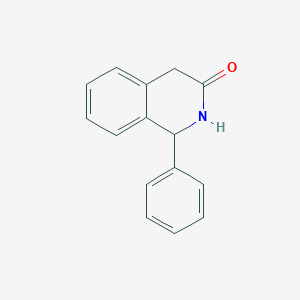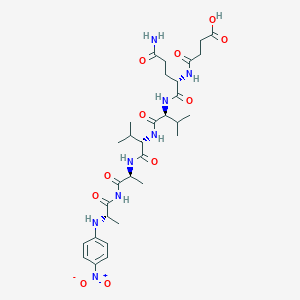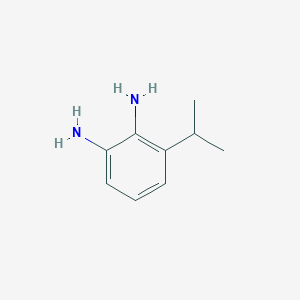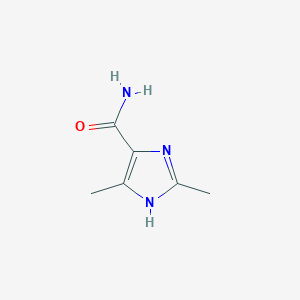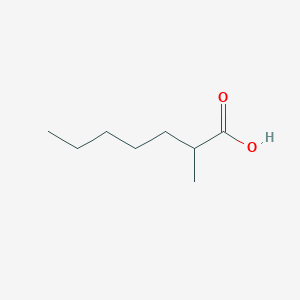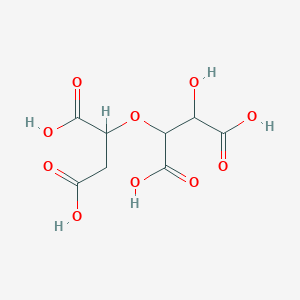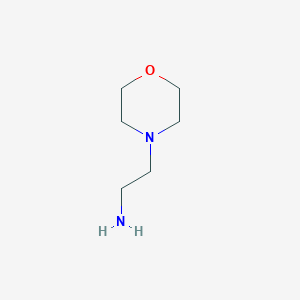![molecular formula C22H24ClN3O5 B049901 9-(Diethylamino)-5-(ethylamino)benzo[a]phenoxazin-7-ium Perchlorate CAS No. 223267-77-4](/img/structure/B49901.png)
9-(Diethylamino)-5-(ethylamino)benzo[a]phenoxazin-7-ium Perchlorate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate is a synthetic organic compound known for its vibrant color and unique chemical properties. It belongs to the class of phenoxazine derivatives, which are widely studied for their applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate typically involves the condensation of appropriate aromatic amines with phenoxazine derivatives. The reaction conditions often include the use of strong acids or bases to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of hydrochloric acid or sodium hydroxide under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the synthesis and ensure consistency in the product quality.
Análisis De Reacciones Químicas
Types of Reactions
Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate has several scientific research applications:
Chemistry: Used as a dye and a fluorescent probe in various chemical analyses.
Biology: Employed in cell labeling and imaging studies due to its fluorescent properties.
Medicine: Investigated for its potential antifungal and anticancer activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and dye-sensitized solar cells.
Mecanismo De Acción
The mechanism of action of Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate involves its interaction with cellular components. In biological systems, it can bind to nucleic acids and proteins, leading to changes in their structure and function. The compound’s fluorescent properties allow it to be used as a probe for studying cellular processes and molecular interactions.
Comparación Con Compuestos Similares
Similar Compounds
Nile Blue: Another phenoxazine derivative with similar fluorescent properties.
Methylene Blue: A phenothiazine derivative used in various medical and biological applications.
Acridine Orange: A fluorescent dye used for nucleic acid staining.
Uniqueness
Diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate is unique due to its specific chemical structure, which imparts distinct fluorescent properties and biological activities. Its ability to act as both a dye and a probe makes it valuable in various scientific and industrial applications.
Propiedades
IUPAC Name |
diethyl-[5-(ethylamino)benzo[a]phenoxazin-9-ylidene]azanium;perchlorate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O.ClHO4/c1-4-23-19-14-21-22(17-10-8-7-9-16(17)19)24-18-12-11-15(13-20(18)26-21)25(5-2)6-3;2-1(3,4)5/h7-14H,4-6H2,1-3H3;(H,2,3,4,5) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYOFDZRNZHQZDN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC2=C(C3=CC=CC=C31)N=C4C=CC(=[N+](CC)CC)C=C4O2.[O-]Cl(=O)(=O)=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

